
Cyclohexyl stearate
Vue d'ensemble
Description
Cyclohexyl stearate is a chemical compound with the formula C24H46O2 and a molecular weight of 366.6208 . It is an ester formed from cyclohexanol and stearic acid .
Synthesis Analysis
The synthesis of Cyclohexyl stearate can be achieved through the esterification of cyclohexene with acetic acid . This process involves the hydrogenation of cyclohexyl acetate with Cu2Znx/Al2O3 catalysts . The addition of Zn species with an optimal amount greatly improves the activity and selectivity to cyclohexanol and ethanol .Molecular Structure Analysis
Cyclohexyl stearate has a complex molecular structure. It contains a total of 72 bonds, including 26 non-H bonds, 1 multiple bond, 18 rotatable bonds, 1 double bond, 1 six-membered ring, and 1 ester .Chemical Reactions Analysis
The hydrogenation of cyclohexyl acetate, derived from the esterification of acetic acid and cyclohexene, provides a novel route to yield cyclohexanol and ethanol . The reactions of H + O2 = O + OH and hydrogen abstraction reaction of cyclohexene with oxygen (CYHEXEN + O2 = CYHEXEN-3J + HO2) explain the change of ignition delay time of cyclohexene with equivalence ratios .Physical And Chemical Properties Analysis
Cyclohexyl stearate has a molecular weight of 366.6208 . Its physical and chemical properties include a ΔfH° gas of -729.17 kJ/mol, Δfus H° of 52.54 kJ/mol, and Δvap H° of 78.60 kJ/mol .Applications De Recherche Scientifique
Catalysis in Autoxidation Reactions : Cyclohexyl compounds, including stearates, are studied for their role in catalysis, particularly in autoxidation reactions of olefins. Transition metal stearates are involved in these processes through mechanisms such as the Haber-Weiss mechanism (Ochiai, 1964).
Membrane Fluidity : Studies have shown that certain cyclohexyl ring compounds can impact membrane fluidity. This is particularly evident in studies involving the cyclohexyl ring moiety of retinal, which significantly increases intramembrane fluidity in rod outer segment membranes (Vessell, 1985).
Electrolyte Additives in Lithium-Ion Batteries : Cyclohexyl benzene, a compound related to cyclohexyl stearate, has been studied as an additive in electrolytes for lithium-ion batteries. It shows potential in enhancing overcharge protection by forming a polymer between the separator and cathode during overcharging, thereby blocking the overcharging process (Xu et al., 2008).
Decomposition of Hydroperoxides : Research has been conducted on the decomposition of cyclohexyl hydroperoxide under the action of metal compounds, including chromium stearate. This is significant in understanding the breakdown of organic peroxides and their subsequent reactions (Pustarnakova et al., 1975).
Charge-Transfer Reactions : Studies involving silver stearate-coated nanoparticles in cyclohexane solutions indicate interesting charge-transfer reactions. These reactions involve reduction and oxidation processes influenced by the core and shell structures of the nanoparticles (Aoki et al., 2003).
Ocular Drug Delivery Systems : The use of thiolated non-ionic surfactants, such as cysteine-polyethylene glycol stearate, in nanoparticulate ocular drug delivery systems has been explored. These systems show enhanced mucoadhesive properties, beneficial for prolonged retention and effectiveness of ocular drugs (Shen et al., 2009).
Polyvinyl Chloride (PVC) Waste Treatment : Research includes the study of subcritical water processes for degrading and dechlorinating PVC waste, incorporating compounds like ethyl stearate. This is crucial for environmental management and recycling processes (Xiu et al., 2020).
Orientations Futures
The esterification–hydrogenation of cyclohexene for the efficient production of cyclohexanol will be commercialized for the first time . The well-dispersed Cu/MgO/Al2O3 catalyst with a stable microstructure possesses an adjustable valence state and thermal stability during the hydrogenation of cyclohexyl acetate, giving it industrial application prospects .
Propriétés
IUPAC Name |
cyclohexyl octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H46O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-24(25)26-23-20-17-16-18-21-23/h23H,2-22H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRVKWKPZZQHRSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H46O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30146203 | |
| Record name | Cyclohexyl stearate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30146203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexyl stearate | |
CAS RN |
104-07-4 | |
| Record name | Octadecanoic acid, cyclohexyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104-07-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexyl stearate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104074 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexyl stearate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30146203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexyl stearate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.883 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



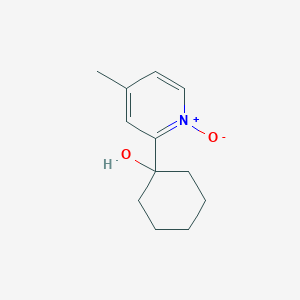
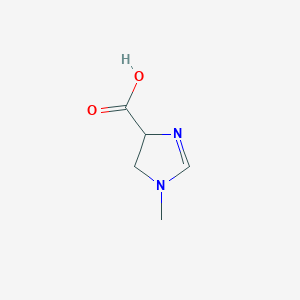
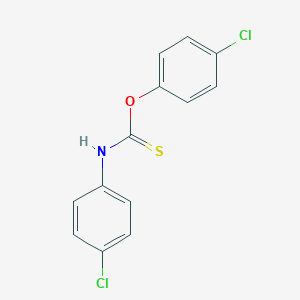
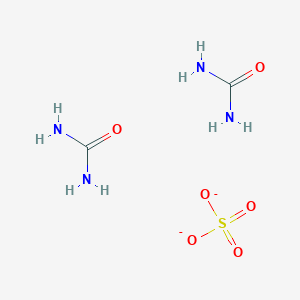
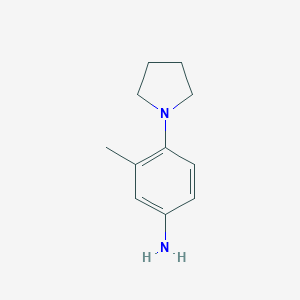
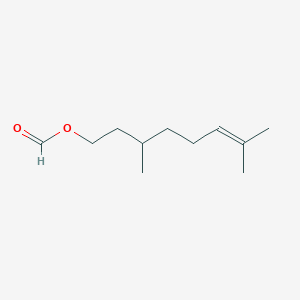
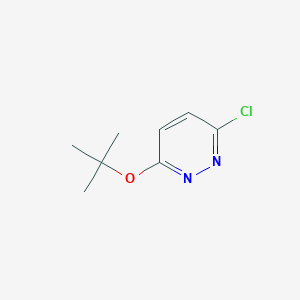

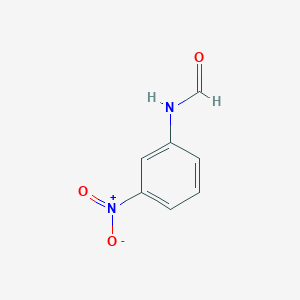
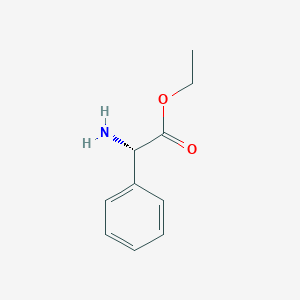
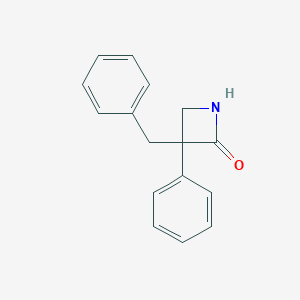
![2,3-dihydroxypropyl dihydrogen phosphate;(R)-[(2S,4R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B91534.png)
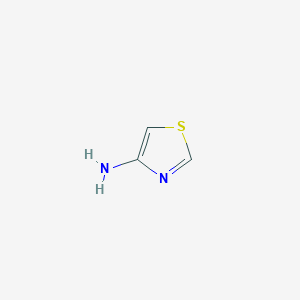
![1-(5-Methoxy-2,2,8,8-tetramethyl-3,4,6,7-tetrahydropyrano[3,2-g]chromen-10-yl)ethanone](/img/structure/B91538.png)